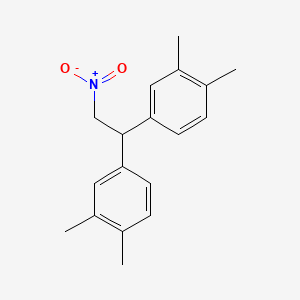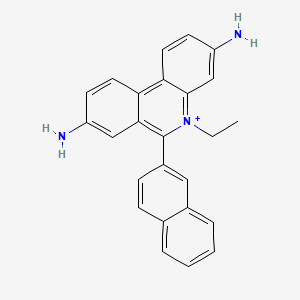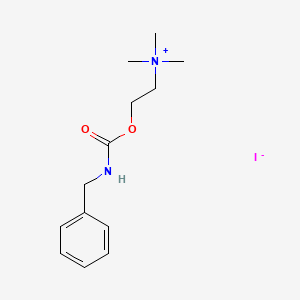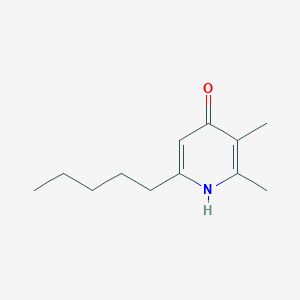
1,1'-(2-Nitroethane-1,1-diyl)bis(3,4-dimethylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2-Nitroethane-1,1-diyl)bis(3,4-dimethylbenzene) is an organic compound characterized by the presence of a nitro group attached to an ethane backbone, which is further connected to two 3,4-dimethylbenzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Nitroethane-1,1-diyl)bis(3,4-dimethylbenzene) typically involves the nitration of an appropriate precursor. One common method is the nitration of 1,1’-(ethane-1,1-diyl)bis(3,4-dimethylbenzene) using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction parameters such as temperature, concentration of reagents, and reaction time are optimized for maximum yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(2-Nitroethane-1,1-diyl)bis(3,4-dimethylbenzene) undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 1,1’-(2-Aminoethane-1,1-diyl)bis(3,4-dimethylbenzene)
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,1’-(2-Nitroethane-1,1-diyl)bis(3,4-dimethylbenzene) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-(2-Nitroethane-1,1-diyl)bis(3,4-dimethylbenzene) involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The compound may also participate in electron transfer reactions, influencing cellular redox states and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-(2-Nitro-1,1-ethanediyl)bis(4-methoxybenzene)
- 1,1’-(1,3-butadiyne-1,4-diyl)bis(benzene)
- 1,1’-(1,2-ethanediyl)bis(4-methylbenzene)
Uniqueness
1,1’-(2-Nitroethane-1,1-diyl)bis(3,4-dimethylbenzene) is unique due to the presence of the nitro group and the specific arrangement of the 3,4-dimethylbenzene rings.
Propiedades
Número CAS |
63407-15-8 |
|---|---|
Fórmula molecular |
C18H21NO2 |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
4-[1-(3,4-dimethylphenyl)-2-nitroethyl]-1,2-dimethylbenzene |
InChI |
InChI=1S/C18H21NO2/c1-12-5-7-16(9-14(12)3)18(11-19(20)21)17-8-6-13(2)15(4)10-17/h5-10,18H,11H2,1-4H3 |
Clave InChI |
MAVZHZFPZIQXAL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(C[N+](=O)[O-])C2=CC(=C(C=C2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-(Dodecane-1,12-diyl)bis[4-(hexylamino)pyridin-1-ium] dibromide](/img/structure/B14506539.png)
![N-[Bis(dimethylamino)methylidene]octanamide](/img/structure/B14506544.png)





![12-(Hydroxymethyl)bicyclo[9.3.1]pentadec-11-ene-5,15-dione](/img/structure/B14506592.png)
![5-Ethyl-2-[1-(ethylamino)ethylidene]cyclohexane-1,3-dione](/img/structure/B14506593.png)
![(Aminomethoxy)[(2-ethoxy-2-oxoethyl)sulfanyl]oxophosphanium](/img/structure/B14506594.png)
![(NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14506600.png)
![Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate](/img/structure/B14506604.png)
silane](/img/structure/B14506638.png)
